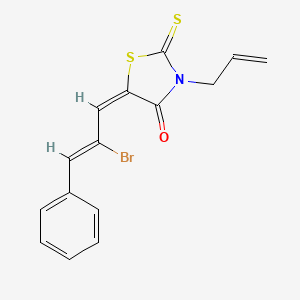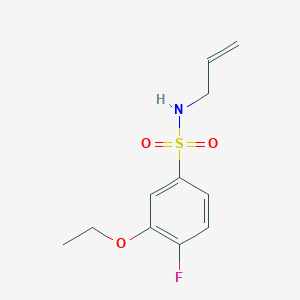![molecular formula C21H22FN3S B5108638 2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer, autoimmune disorders, and other diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. TAK-659 also has immunomodulatory effects, which are mediated through the inhibition of B-cell receptor signaling.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the modulation of immune cell function, and the reduction of inflammatory responses. TAK-659 has also been found to have a favorable safety profile, with few adverse effects reported in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high potency and selectivity, its favorable safety profile, and its ability to inhibit the activity of BTK, a key enzyme involved in the signaling pathways that regulate cell growth and survival. However, there are also some limitations to using TAK-659 in lab experiments, such as its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for research on TAK-659, including the evaluation of its efficacy and safety in clinical trials, the optimization of its synthesis and purification processes, the identification of biomarkers that can predict patient response to treatment, and the development of combination therapies that can enhance its therapeutic potential. Additionally, further research is needed to elucidate the mechanisms underlying its immunomodulatory effects and to explore its potential in treating other diseases beyond cancer and autoimmune disorders.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential in treating various types of cancer, autoimmune disorders, and other diseases. Its mechanism of action involves the inhibition of BTK, a key enzyme involved in the signaling pathways that regulate cell growth and survival. TAK-659 has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its high cost and the need for specialized equipment and expertise to synthesize and purify the compound. There are several future directions for research on TAK-659, including the evaluation of its efficacy and safety in clinical trials and the development of combination therapies that can enhance its therapeutic potential.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoroaniline with piperazine, followed by the reaction of the resulting compound with 4-methyl-7-(methylthio)quinoline. The final product is obtained through purification and isolation processes. The purity and yield of TAK-659 can be optimized through various techniques, such as high-performance liquid chromatography (HPLC) and recrystallization.
Scientific Research Applications
TAK-659 has been extensively studied for its potential in treating various types of cancer, autoimmune disorders, and other diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. TAK-659 has also been found to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-13-21(23-20-14-18(26-2)7-8-19(15)20)25-11-9-24(10-12-25)17-5-3-16(22)4-6-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFQVAVEWQZJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-7-methylsulfanylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)
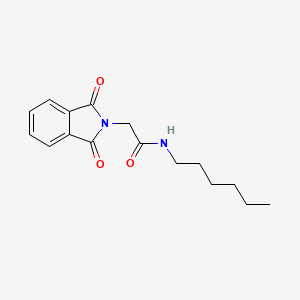
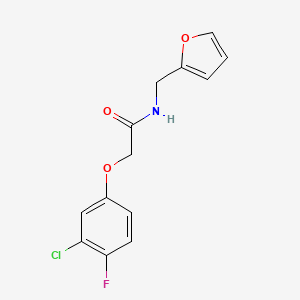
![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)
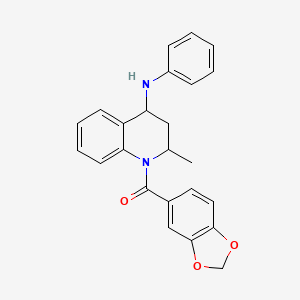
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)
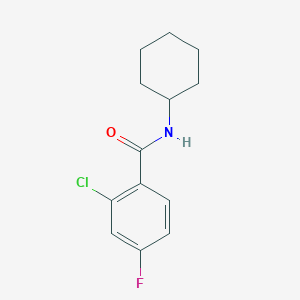
![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)
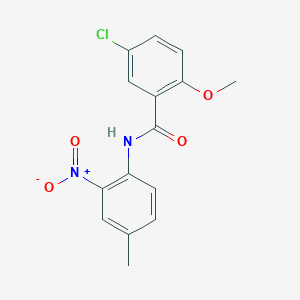
![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![6-methyl-5-(5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108623.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)
